2-Fluoro-2-(3-fluorophenyl)propan-1-amine
Overview
Description
2-Fluoro-2-(3-fluorophenyl)propan-1-amine is a useful research compound. Its molecular formula is C9H11F2N and its molecular weight is 171.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds are known to interact with the human dopamine reuptake transporter
Mode of Action
It is known that similar compounds can cause free radical reactions . In these reactions, a hydrogen atom is removed from the compound, resulting in the formation of a radical . This radical can then participate in further reactions .
Biochemical Pathways
Similar compounds are known to affect the dopamine reuptake pathway
Pharmacokinetics
The replacement of a hydrogen atom with a fluorine atom in certain compounds is known to facilitate passage through the blood–brain barrier
Result of Action
Similar compounds are known to have stimulant effects
Action Environment
The stability of similar compounds can be affected by factors such as temperature and ph
Biological Activity
2-Fluoro-2-(3-fluorophenyl)propan-1-amine is a fluorinated derivative of phenylpropanolamine, a compound known for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a propanamine backbone with fluorine substitutions that enhance its lipophilicity and stability. The presence of fluorine atoms is significant as they can influence the compound's interaction with biological targets.
Target Interactions
Research indicates that this compound interacts with various receptors and enzymes within the body. The fluorinated phenyl group enhances hydrophobic interactions, which may facilitate binding to target proteins. The amino group can form hydrogen bonds with active site residues, modulating enzyme activity and receptor functions.
Biochemical Pathways
The compound is believed to influence several biochemical pathways, including those related to neurotransmission and metabolic processes. Its action can lead to changes in cellular signaling and gene expression, impacting physiological states.
Pharmacological Effects
Studies have demonstrated that this compound exhibits various pharmacological effects:
- Antidepressant Activity : Preliminary studies suggest that this compound may have antidepressant-like effects in animal models.
- Anti-inflammatory Effects : It has shown potential in modulating inflammatory responses, possibly through inhibition of specific signaling pathways.
- Cytotoxicity : In vitro studies indicate that it can induce cytotoxic effects in certain cancer cell lines, suggesting potential applications in oncology.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Amino-3-(4-fluorophenyl)propan-1-ol | Different fluorine position | Moderate antibacterial activity |
2-Amino-3-(4-chlorophenyl)propan-1-ol | Chlorine instead of fluorine | Lower antiproliferative effects |
2-Amino-3-(4-bromophenyl)propan-1-ol | Bromine substitution | Reduced enzyme modulation capabilities |
The presence of fluorine in this compound significantly enhances its stability and biological activity compared to its analogs.
In Vivo Studies
In one study, the administration of this compound in a rodent model demonstrated significant behavioral changes consistent with antidepressant effects. The compound was administered at varying doses, revealing a dose-dependent response in behavioral assays.
Cell Line Studies
Another study evaluated the cytotoxic effects of the compound on human cancer cell lines. Results indicated that treatment with this compound resulted in a marked decrease in cell viability, suggesting its potential as an anticancer agent.
Properties
IUPAC Name |
2-fluoro-2-(3-fluorophenyl)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N/c1-9(11,6-12)7-3-2-4-8(10)5-7/h2-5H,6,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZQFGGOTZWQBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC(=CC=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.